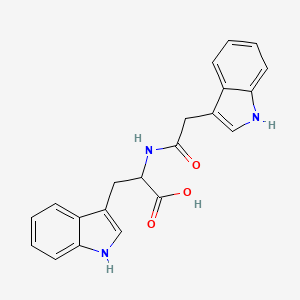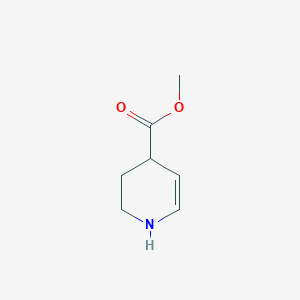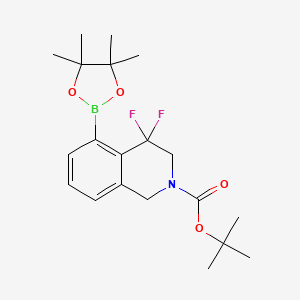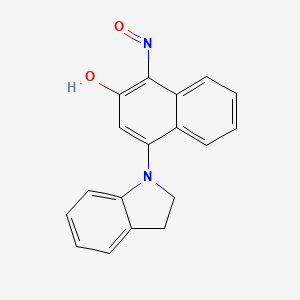![molecular formula C9H9ClN2O B12976703 7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B12976703.png)
7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of biological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties . This compound, in particular, has been studied for its potential therapeutic applications and its unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one can be achieved through several methods. One common approach involves the acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate then undergoes an intramolecular Friedel-Craft reaction to form 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Further reactions with ethylene glycol and subsequent reduction and de-ketalation steps yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. For example, the use of isocyanide reagents in one-pot condensation reactions has been reported to produce imidazobenzodiazepine intermediates, which can be further processed to obtain the desired compound .
化学反应分析
Types of Reactions
7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzodiazepine core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties depending on the nature of the substituents .
科学研究应用
7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one has been extensively studied for its applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of other benzodiazepine derivatives.
Biology: The compound has shown potential in modulating biological pathways and has been used in studies related to neurotransmitter regulation.
Medicine: Its pharmacological properties make it a candidate for developing new therapeutic agents for treating CNS disorders.
Industry: The compound’s unique chemical structure allows for its use in the development of new materials and chemical processes
作用机制
The mechanism of action of 7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one involves its interaction with specific molecular targets in the central nervous system. It primarily acts on the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties . The compound’s binding to these receptors modulates the opening of chloride channels, resulting in hyperpolarization of neurons and reduced neuronal excitability .
相似化合物的比较
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Midazolam: An imidazobenzodiazepine with potent sedative and hypnotic effects.
Alprazolam: A triazolobenzodiazepine used for its anxiolytic properties.
Uniqueness
7-Chloro-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one is unique due to its specific chemical structure, which allows for distinct interactions with GABA receptors compared to other benzodiazepines. This uniqueness contributes to its varied pharmacological profile and potential therapeutic applications .
属性
分子式 |
C9H9ClN2O |
|---|---|
分子量 |
196.63 g/mol |
IUPAC 名称 |
7-chloro-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)11-4-3-9(13)12-7/h1-2,5,11H,3-4H2,(H,12,13) |
InChI 键 |
AFDKVXIBMVWKAP-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C(C=CC(=C2)Cl)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,4-Trimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12976620.png)

![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)


![Dimethyl [bromo(4-nitrophenyl)methylidene]propanedioate](/img/structure/B12976644.png)

![2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)




![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)
![8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine](/img/structure/B12976683.png)
